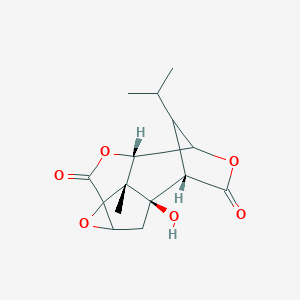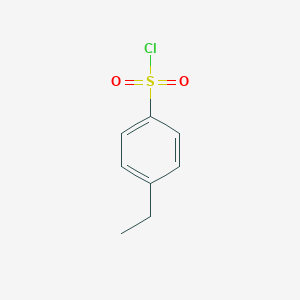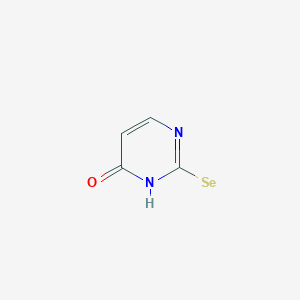
Verdohemochrome
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Verdohemochrome is a green pigment that plays a crucial role in the catabolism of heme, a component of hemoglobin. It is an intermediate compound formed during the degradation of heme to biliverdin, which is further converted to bilirubin. This process is essential for the breakdown and removal of heme from the body, preventing the accumulation of potentially toxic substances.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Verdohemochrome can be synthesized through the coupled oxidation of myoglobin and ascorbate. The reaction involves the oxidation of myoglobin in the presence of ascorbate, yielding a pure preparation of this compound. The structure and ferrous state of this product are determined from its composition, ligand reactions, and nuclear magnetic resonance spectrum .
Industrial Production Methods: While there is limited information on the industrial production of this compound, the laboratory synthesis methods provide a foundation for potential scale-up processes. The key steps involve controlled oxidation and reduction reactions to ensure the purity and stability of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Verdohemochrome undergoes several types of chemical reactions, including oxidation, reduction, and ligand substitution. These reactions are essential for its conversion to biliverdin and other related compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent to convert this compound to biliverdin.
Reduction: Phenylhydrazine is used as a reducing agent in the conversion of this compound to the iron complex of biliverdin.
Major Products: The primary product formed from the reactions of this compound is biliverdin, a green tetrapyrrolic bile pigment. Biliverdin is further reduced to bilirubin, which is excreted from the body.
Aplicaciones Científicas De Investigación
Verdohemochrome has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Mecanismo De Acción
The mechanism of action of verdohemochrome involves its conversion from heme through a series of oxidation and reduction reactions. The compound interacts with molecular oxygen and various enzymes, leading to the formation of biliverdin. This process is facilitated by the enzyme heme oxygenase, which catalyzes the cleavage of the heme ring and the incorporation of oxygen atoms into the resulting products .
Comparación Con Compuestos Similares
Verdohemochrome is unique in its role as an intermediate in heme degradation. Similar compounds include:
Biliverdin: The immediate product formed from the oxidation of this compound. It is further reduced to bilirubin.
Bilirubin: A yellow compound formed from the reduction of biliverdin. It is excreted from the body and is a key indicator of liver function.
Heme: The starting material for the formation of this compound. It is a component of hemoglobin and other heme-containing proteins.
This compound’s uniqueness lies in its intermediate position in the heme degradation pathway, providing insights into the enzymatic and chemical processes involved in this essential biological function .
Propiedades
Número CAS |
17567-74-7 |
|---|---|
Fórmula molecular |
C43H42FeN6O6 |
Peso molecular |
794.7 g/mol |
Nombre IUPAC |
3-[(7Z,11Z,16Z)-14-(2-carboxylatoethyl)-5,20-bis(ethenyl)-3-hydroxy-4,9,15,19-tetramethyl-2-oxa-22,24-diaza-21,23-diazanidapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(20),4,6(24),7,9,11,13(22),14,16,18-decaen-10-yl]propanoate;hydron;iron(2+);pyridine |
InChI |
InChI=1S/C33H34N4O6.2C5H5N.Fe/c1-7-20-16(3)26-13-24-17(4)22(9-11-30(38)39)27(34-24)15-28-23(10-12-31(40)41)18(5)25(35-28)14-29-21(8-2)19(6)33(42,37-29)43-32(20)36-26;2*1-2-4-6-5-3-1;/h7-8,13-15,42H,1-2,9-12H2,3-6H3,(H4,34,35,36,37,38,39,40,41);2*1-5H;/q;;;+2/p-2 |
Clave InChI |
PPRKNKUFAWBGMY-UHFFFAOYSA-L |
SMILES |
[H+].[H+].CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)OC5(C(=C(C(=N5)C=C1[N-]2)C=C)C)O)C=C)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].C1=CC=NC=C1.C1=CC=NC=C1.[Fe+2] |
SMILES isomérico |
[H+].[H+].CC\1=C(/C/2=C/C3=N/C(=C\C4=C(C(=C([N-]4)OC5(C(=C(C(=N5)/C=C1\[N-]2)C=C)C)O)C=C)C)/C(=C3CCC(=O)[O-])C)CCC(=O)[O-].C1=CC=NC=C1.C1=CC=NC=C1.[Fe+2] |
SMILES canónico |
[H+].[H+].CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)OC5(C(=C(C(=N5)C=C1[N-]2)C=C)C)O)C=C)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].C1=CC=NC=C1.C1=CC=NC=C1.[Fe+2] |
Sinónimos |
verdohemochrome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(2Z,4E,6E,8E,10E,12E,14E)-2-[(1E,3E,5E,7E)-12-hydroxy-4,8,12-trimethyltrideca-1,3,5,7-tetraenyl]-7,11,15,19-tetramethylicosa-2,4,6,8,10,12,14,18-octaenal](/img/structure/B97472.png)

![2-[(4-Chlorobenzyl)sulfanyl]benzenecarboxylic acid](/img/structure/B97477.png)



